3-[(3R,4R)-3,4-dimethyl-1-(2-phenylethyl)piperidin-4-yl]aniline
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Overview
Description
3-[(3R,4R)-3,4-dimethyl-1-(2-phenylethyl)piperidin-4-yl]aniline is a complex organic compound with a unique structure that includes a piperidine ring substituted with an aniline group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3R,4R)-3,4-dimethyl-1-(2-phenylethyl)piperidin-4-yl]aniline typically involves multiple steps, starting from simpler organic molecules. One common method involves the reaction of 1-benzyl-4-methyl-3-ketone piperidine with methylamine in the presence of titanium tetrachloride (TiCl4) and triethylamine (NEt3) in toluene at 35°C. The reaction mixture is then treated with sodium triacetoxyborohydride (NaBH(OAc)3) and glacial acetic acid to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[(3R,4R)-3,4-dimethyl-1-(2-phenylethyl)piperidin-4-yl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the aniline group, where halogenating agents like thionyl chloride (SOCl2) can introduce halogen atoms.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, Pd/C, room temperature or elevated temperatures.
Substitution: SOCl2, anhydrous conditions, inert atmosphere.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
3-[(3R,4R)-3,4-dimethyl-1-(2-phenylethyl)piperidin-4-yl]aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-[(3R,4R)-3,4-dimethyl-1-(2-phenylethyl)piperidin-4-yl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine: A related compound with similar structural features but different substituents.
Tofacitinib: A Janus kinase inhibitor with a related piperidine structure used in the treatment of autoimmune diseases.
Uniqueness
3-[(3R,4R)-3,4-dimethyl-1-(2-phenylethyl)piperidin-4-yl]aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
654648-00-7 |
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Molecular Formula |
C21H28N2 |
Molecular Weight |
308.5 g/mol |
IUPAC Name |
3-[(3R,4R)-3,4-dimethyl-1-(2-phenylethyl)piperidin-4-yl]aniline |
InChI |
InChI=1S/C21H28N2/c1-17-16-23(13-11-18-7-4-3-5-8-18)14-12-21(17,2)19-9-6-10-20(22)15-19/h3-10,15,17H,11-14,16,22H2,1-2H3/t17-,21+/m0/s1 |
InChI Key |
FSVPTFMXFBXEFI-LAUBAEHRSA-N |
Isomeric SMILES |
C[C@H]1CN(CC[C@@]1(C)C2=CC(=CC=C2)N)CCC3=CC=CC=C3 |
Canonical SMILES |
CC1CN(CCC1(C)C2=CC(=CC=C2)N)CCC3=CC=CC=C3 |
Origin of Product |
United States |
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